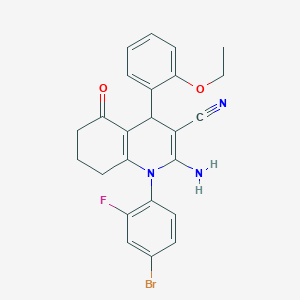![molecular formula C16H19ClF2N4O4S2 B10956784 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956784.png)
1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a combination of sulfonyl and pyrazolyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Sulfonylation: The sulfonyl groups are introduced through sulfonyl chloride reagents in the presence of a base such as triethylamine.
Coupling with Piperazine: The final step involves coupling the sulfonylated pyrazole with piperazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or pyrazolyl groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or piperazine derivatives.
科学的研究の応用
1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
作用機序
1-[(4-クロロフェニル)スルホニル]-4-{[1-(ジフルオロメチル)-3,5-ジメチル-1H-ピラゾール-4-イル]スルホニル}ピペラジンの作用機序は、特定の分子標的との相互作用を伴います。スルホニル基とピラゾリル基は、標的タンパク質と水素結合やその他の相互作用を形成することができ、その機能を阻害する可能性があります。ジフルオロメチル基は、化合物の親油性を高め、細胞膜を透過して細胞内標的に到達する能力を高める可能性があります。
類似化合物との比較
類似化合物
- 1-[(4-クロロフェニル)スルホニル]-4-{[1-(トリフルオロメチル)-3,5-ジメチル-1H-ピラゾール-4-イル]スルホニル}ピペラジン
- 1-[(4-クロロフェニル)スルホニル]-4-{[1-(メチル)-3,5-ジメチル-1H-ピラゾール-4-イル]スルホニル}ピペラジン
- 1-[(4-クロロフェニル)スルホニル]-4-{[1-(エチル)-3,5-ジメチル-1H-ピラゾール-4-イル]スルホニル}ピペラジン
独自性
1-[(4-クロロフェニル)スルホニル]-4-{[1-(ジフルオロメチル)-3,5-ジメチル-1H-ピラゾール-4-イル]スルホニル}ピペラジンは、ジフルオロメチル基の存在によって特徴づけられます。この基は、化合物の化学的および生物学的特性に大きな影響を与える可能性があります。この基は、化合物の安定性、親油性、特定の分子標的との相互作用能力を高めることができ、様々な用途にとって貴重な化合物となります。
特性
分子式 |
C16H19ClF2N4O4S2 |
|---|---|
分子量 |
468.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-4-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C16H19ClF2N4O4S2/c1-11-15(12(2)23(20-11)16(18)19)29(26,27)22-9-7-21(8-10-22)28(24,25)14-5-3-13(17)4-6-14/h3-6,16H,7-10H2,1-2H3 |
InChIキー |
CWVKSYUXPSAFMX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E,2'E)-1,1'-piperazine-1,4-diylbis[3-(4-methylphenyl)prop-2-en-1-one]](/img/structure/B10956702.png)
![Ethyl 4-{4-[(2-chlorophenoxy)methyl]-5-ethylthiophen-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10956703.png)
![1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10956711.png)
![2-[(3-chlorophenyl)amino]-N'-[(E)-1H-indol-3-ylmethylidene]butanehydrazide](/img/structure/B10956715.png)


![methyl 5-ethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10956739.png)
![2-[({4-[(2-Bromophenoxy)methyl]phenyl}carbonyl)amino]-5-(propan-2-yl)thiophene-3-carboxamide](/img/structure/B10956743.png)
![ethyl 4,5-dimethyl-2-({[1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10956744.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-methoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956752.png)
![3,4,5-trihydroxy-N'-[(E)-1H-indol-3-ylmethylidene]benzohydrazide](/img/structure/B10956763.png)
![1-(3-bromobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10956776.png)
![N-{2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10956778.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956785.png)
